Cyclooctanone

Descripción general

Descripción

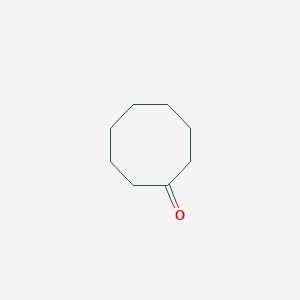

Cyclooctanone (C₈H₁₄O) is a medium-sized cyclic ketone with an eight-membered carbon ring and a carbonyl group. Its structure exhibits unique conformational dynamics due to transannular repulsive interactions between non-bonded atoms, which influence its stability and reactivity . Studies using rotational spectroscopy and computational methods reveal that this compound adopts multiple conformers in the gas phase, with torsional strain arising from deviations in dihedral angles (e.g., 105.1° and 139.7°) compared to ideal values . This compound is widely used in organic synthesis, serving as a precursor for pharmaceuticals and natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing cyclooctanone is through the oxidation of cyclooctanol. In this process, cyclooctanol is oxidized using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, yielding this compound . Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclooctanol using chromium trioxide in an acetone solution. The reaction mixture is cooled to about 20°C, and the oxidizing reagent is added slowly to maintain the temperature below 35°C. The reaction is monitored until the characteristic orange color of the reagent persists for about 20 minutes .

Análisis De Reacciones Químicas

Types of Reactions: Cyclooctanone, as a ketone, undergoes a variety of reactions, including oxidation, reduction, and nucleophilic addition reactions. Being a cyclic ketone, it also exhibits unique reactivity compared to its acyclic counterparts .

Common Reagents and Conditions:

Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride.

Nucleophilic Addition: this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.

Major Products Formed:

Oxidation: Cyclooctanoic acid

Reduction: Cyclooctanol

Nucleophilic Addition: Tertiary alcohols

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclooctanone (CHO) is characterized by its eight-membered ring structure. Its conformational preferences have been studied extensively, revealing that it predominantly exists in a boat-chair conformation, which minimizes torsional strain and non-bonded interactions . Understanding these structural properties is crucial for its application in various chemical reactions.

Organic Synthesis

This compound serves as a valuable precursor in organic synthesis. It can be transformed into various compounds through different chemical reactions:

- Michael Additions : this compound participates in Michael addition reactions, where it acts as a nucleophile. This reactivity is essential for synthesizing complex organic molecules .

- Aldol Reactions : The compound can undergo aldol reactions to form larger carbon skeletons, which are vital in creating pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Michael Addition | Addition to α,β-unsaturated carbonyls | β-hydroxy ketones |

| Aldol Reaction | Self-condensation or with other aldehydes | β-hydroxy ketones |

| Oxidation | Conversion to cyclooctanol | Cyclooctanol |

Biochemical Applications

This compound has been investigated for its interactions with biological systems:

- Enzyme Interactions : Studies have shown that this compound can interact with cytochrome P450 enzymes, although its binding affinity is lower compared to larger cyclic ketones like cyclodecanone . This property is significant for drug metabolism studies.

- Biocatalysis : The compound has been utilized in biocatalytic oxidation processes where it accumulates as a product during the oxidation of cyclooctanol using tert-butyl hydroperoxide (TBHP) .

Material Science

In materials science, this compound is used as a building block for synthesizing polymers and other advanced materials:

- Polymer Synthesis : this compound can be polymerized to produce poly(this compound), which has potential applications in creating elastomers and other flexible materials.

- Functional Materials : Its derivatives have been explored for use in functional materials due to their unique mechanical properties and thermal stability.

Case Study 1: Synthesis of Substituted cis-Cyclodecenes

Research has demonstrated the utility of this compound in synthesizing substituted cis-cyclodecenes through C–C fragmentations. This method showcases the versatility of this compound as a precursor in creating complex cyclic structures .

Case Study 2: Oxidation of Cyclooctanol

A recent study focused on the oxidation of cyclooctanol with TBHP, where this compound was identified as an intermediate product. This research highlights the compound's role in oxidation reactions and its potential applications in synthetic organic chemistry .

Mecanismo De Acción

Cyclooctanone exerts its effects primarily through its interaction with molecular targets such as aldosterone synthase. By inhibiting this enzyme, this compound can potentially reduce the production of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance . The exact molecular pathways involved in this inhibition are still under investigation, but it is believed to involve the binding of this compound to the active site of the enzyme, thereby preventing its normal function.

Comparación Con Compuestos Similares

Comparison with Similar Cyclic Ketones

Structural and Conformational Properties

Table 1: Structural Parameters of Cyclic Ketones

- Cyclododecanone: Exhibits lower torsional strain due to ideal dihedral angles (~60°, 180°, -60°) and fewer transannular interactions compared to this compound .

- Cyclohexanone: Adopts a stable chair conformation with minimal strain, lacking transannular interactions due to its smaller ring size .

Reactivity in Oxidation and Reduction

Table 2: Catalytic Oxidation of Cyclic Alkanes

- Cyclohexanone: Higher selectivity (80%) is achieved with [Co]CoW catalysts, whereas this compound formation is favored by PCoW (58% selectivity) .

- Cyclooctanol Oxidation: ABNO@PMO-IL-Br catalyst yields 63% this compound, outperforming Pd/MgO (58% yield) .

Reduction Reactions :

- This compound and cyclohexanone are reduced to alcohols with 91–99% yields using carbon-based catalysts, highlighting their similar reducibility .

Table 3: Catalytic Performance in Baeyer-Villiger Oxidation

| Catalyst | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Hierarchical Sn-Beta | This compound | High | >99 |

| Microporous Sn-Beta | Cyclohexanone | Moderate | ~67 |

- Hierarchical Catalysts: Sn-Beta zeolites show enhanced efficiency for larger ketones (e.g., this compound) due to reduced diffusion limitations .

- Smaller Ketones: Cycloheptanone exhibits higher conversion (50%) than this compound (42%) under identical conditions .

Actividad Biológica

Cyclooctanone, a cyclic ketone with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and various synthetic derivatives that enhance its efficacy.

This compound is characterized by a medium-sized ring structure, which influences its conformational preferences and reactivity. The conformational landscape of this compound has been extensively studied, revealing multiple conformers with distinct energy profiles. The most stable conformation is the boat-chair (BC) form, which minimizes torsional strain and non-bonded interactions across the ring .

| Conformer | Energy (kJ/mol) | Description |

|---|---|---|

| BC1 | 0 | Boat-chair configuration |

| TBC1 | 4.5 | Twisted boat-chair configuration |

| BC2 | 5.0 | Another boat-chair variant |

| CR1 | 6.0 | Distorted crown configuration |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable investigation synthesized a series of cyclooctanones and evaluated their activity against various pathogenic microorganisms. Among these, 2-((p-sulfonamidophenyl)methylene)this compound exhibited excellent activity against Listeria monocytogenes, making it a promising candidate for further development in antimicrobial therapies .

Table: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((p-sulfonamidophenyl)methylene)this compound | Listeria monocytogenes | 15 µg/mL |

| 2-((dimethyl amino)methylene)this compound | Staphylococcus aureus | 30 µg/mL |

| This compound | Pseudomonas aeruginosa | 50 µg/mL |

Hypolipidemic Effects

In addition to its antimicrobial properties, this compound has been investigated for its hypolipidemic effects. A study demonstrated that 2,8-dibenzyl-cyclooctanone significantly reduced lipid levels in rat models, suggesting potential applications in managing hyperlipidemia . This compound's mechanism of action may involve modulation of lipid metabolism pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study synthesized various cyclooctanones and assessed their biological activity against a panel of pathogens. The results indicated that modifications to the this compound structure could enhance antimicrobial efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Synthesis of Novel Derivatives : Researchers have explored the synthesis of cyclooctane-fused heterocycles with anticipated biological activities. These derivatives showed promising results in preliminary tests for various pharmacological effects, indicating a broad scope for future research .

- Conformational Influence on Activity : The relationship between the conformational preferences of this compound and its biological activity has been a focal point in recent studies. Understanding how different conformers interact with biological targets can lead to more effective drug design strategies.

Q & A

Basic Research Questions

Q. What established synthetic methods are available for Cyclooctanone, and how can reaction conditions be optimized for high yield and purity?

this compound is classically synthesized via the Jones oxidation of cyclooctanol, employing chromium trioxide in aqueous sulfuric acid. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1 molar ratio of cyclooctanol to CrO₃). Post-reaction purification via fractional distillation under reduced pressure (e.g., 65–70°C at 15 mmHg) ensures high purity. Monitoring by thin-layer chromatography (TLC) or GC-MS validates progress .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

- NMR Spectroscopy : The carbonyl carbon in this compound appears at ~210 ppm in NMR. Geminal coupling constants () in NMR reveal eclipsed conformations, with distinct splitting patterns for axial vs. equatorial hydrogens .

- Rotational Spectroscopy : High-resolution jet-cooled rotational spectra identify dominant conformers (e.g., boat-chair BC1) by analyzing inertial defects and dipole moments .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond angles and torsional strain, validated against experimental data .

Advanced Research Questions

Q. What discrepancies exist between experimental and computational data on this compound’s electronic structure, and how can they be resolved?

Discrepancies arise in calculated vs. observed NMR chemical shifts due to solvent effects and dynamic averaging. Hybrid methods, such as MD simulations combined with DFT-calculated shielding tensors, improve accuracy. For example, incorporating explicit solvent molecules in simulations accounts for hydrogen-bonding interactions that shift carbonyl resonance .

Q. Methodological Design Considerations

Q. How should researchers design experiments to investigate this compound’s role in catalytic asymmetric synthesis?

- Chiral Ligand Screening : Test bis-oxazoline or phosphine ligands in transition-metal complexes (e.g., Rh or Ru) for enantioselective hydrogenation.

- Reaction Monitoring : Use in-situ FTIR or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).

- Cross-Validation : Compare results with analogous ketones (e.g., cyclohexanone) to isolate ring-size effects .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice packing.

- Low-Temperature Techniques : Slow cooling (0.1°C/min) in polar aprotic solvents (e.g., DMF) enhances crystal nucleation.

- Halogen Substitution : Introduce bromine or iodine at the α-position to improve heavy-atom contrast .

Q. Data Contradiction Analysis

Q. How should conflicting reports about this compound’s dominant conformer be addressed?

Early studies relying on lower-resolution techniques (e.g., electron diffraction) may misassign conformers. Resolve conflicts by:

- Repeating experiments with advanced rotational spectroscopy (e.g., chirped-pulse Fourier transform).

- Cross-referencing computed vibrational spectra (e.g., anharmonic frequencies) with experimental IR data.

- Applying principal component analysis (PCA) to NMR datasets to deconvolute dynamic averaging effects .

Propiedades

IUPAC Name |

cyclooctanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRFCWANHMSDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060114 | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-49-8 | |

| Record name | Cyclooctanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.